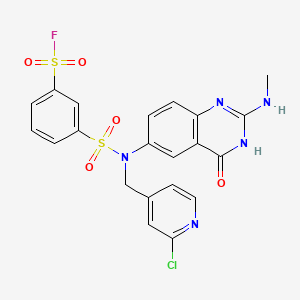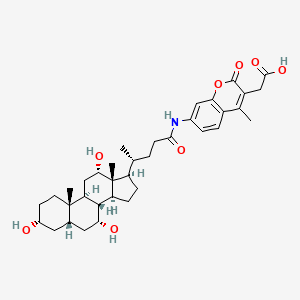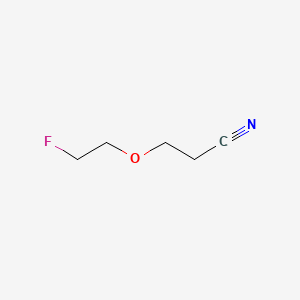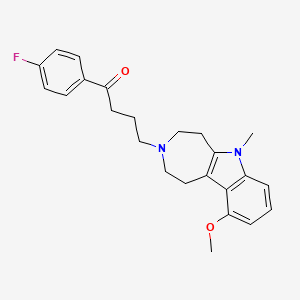
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- is a chemical compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . It is characterized by the presence of two chlorine atoms attached to a phenyl ring and an ethylenediamine backbone. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- can be synthesized through the reaction of 2,3-dichloroaniline with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)-1,2-ethanediamine
- N’-(2,3-dichlorophenyl)ethane-1,2-diamine
Uniqueness
1,2-Ethanediamine, N1-(2,3-dichlorophenyl)- is unique due to its specific substitution pattern on the phenyl ring and the ethylenediamine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
40779-32-6 |
|---|---|
Molekularformel |
C8H10Cl2N2 |
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
N'-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,12H,4-5,11H2 |
InChI-Schlüssel |
CMAZUWKGYYTYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13422971.png)

![(2S,3S,4S,5R)-6-[[(4R,4aS,7R,7aR,12bS)-4a,7-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13422973.png)

![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
![Bicyclo[2.2.0]hexa-1,3,5-triene,2,3,5,6-tetrafluoro-(9ci)](/img/structure/B13423016.png)


![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)


